5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 3,4-dimethoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The triazole ring and the thiol group are likely involved in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((3,4-dimethoxyphenyl)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3,4-dimethoxybenzylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
CAS No. |
478255-20-8 |
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Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-6-11(8-15(14)24-2)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
VZZBGONSWWXJER-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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